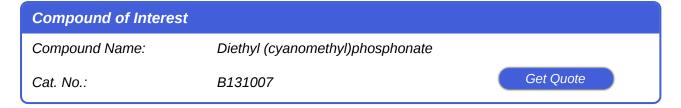


Spectroscopic Profile of Diethyl (cyanomethyl)phosphonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **diethyl (cyanomethyl)phosphonate** (CAS No. 2537-48-6), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a critical resource for compound verification and reaction monitoring.

Summary of Spectroscopic Data

The spectroscopic data for **diethyl (cyanomethyl)phosphonate** is summarized below. These values are compiled from various spectral databases and literature sources, providing a reliable reference for researchers.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **diethyl** (**cyanomethyl)phosphonate**. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
4.25	Quintet	8.7	O-CH ₂
2.90	Doublet	20.9	P-CH ₂ -CN
1.40	Triplet	-	СНз

Table 2: 13C NMR Spectroscopic Data Solvent: CDCl3

Chemical Shift (δ) ppm	Assignment
114.7	CN
64.4	O-CH ₂
18.0 (d, JPC = 142 Hz)	P-CH ₂
16.2 (d, JPC = 6 Hz)	CH₃

Table 3: 31P NMR Spectroscopic Data Solvent: CDCl3, Proton Decoupled

Chemical Shift (δ) ppm	Assignment
~20-25	P=O

Note: The exact chemical shift can vary depending on the solvent and concentration.

The provided range is typical for diethyl

phosphonates.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands Sample Preparation: Neat



Wavenumber (cm ⁻¹)	Intensity	Assignment
2250 - 2200	Strong, Sharp	C≡N stretch
1250 - 1200	Strong	P=O stretch
1050 - 1000	Strong	P-O-C stretch
2985 - 2850	Medium	C-H stretch (alkyl)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
177	Low	[M] ⁺ (Molecular Ion)
150	Moderate	[M - C ₂ H ₃] ⁺
137	High	[M - C ₂ H ₄ O] ⁺
122	High	[M - C2H5O - CH3] ⁺
109	Very High	[M - C2H5O - C2H4] ⁺
81	High	[PO ₃ H ₂] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

 Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.



• Sample Preparation: Approximately 10-20 mg of **diethyl (cyanomethyl)phosphonate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- A standard single-pulse experiment is performed.
- The spectral width is set to approximately 16 ppm, centered around 6 ppm.
- A 30-degree pulse angle is used with a relaxation delay of 1-2 seconds.
- 16 to 32 scans are typically acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

- A proton-decoupled experiment (e.g., zgpg30) is used.
- The spectral width is set to approximately 240 ppm, centered around 120 ppm.
- A 30-degree pulse angle and a relaxation delay of 2 seconds are employed.
- \circ Several hundred to a few thousand scans are acquired due to the low natural abundance of 13 C.

• 31P NMR Acquisition:

- A proton-decoupled, single-pulse experiment is performed.
- The spectral width is set to a range appropriate for phosphonates (e.g., 100 ppm), centered around 30 ppm.
- 85% H₃PO₄ in D₂O is used as an external standard.
- A 30-degree pulse angle and a relaxation delay of 2-5 seconds are used.
- 64 to 128 scans are generally sufficient.



IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For an ATR-FTIR measurement, a small drop of neat diethyl (cyanomethyl)phosphonate liquid is placed directly onto the ATR crystal.
- Acquisition:
 - A background spectrum of the clean ATR crystal is recorded.
 - The sample spectrum is then recorded.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
 - The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation: A dilute solution of diethyl (cyanomethyl)phosphonate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Conditions (for sample introduction):
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.

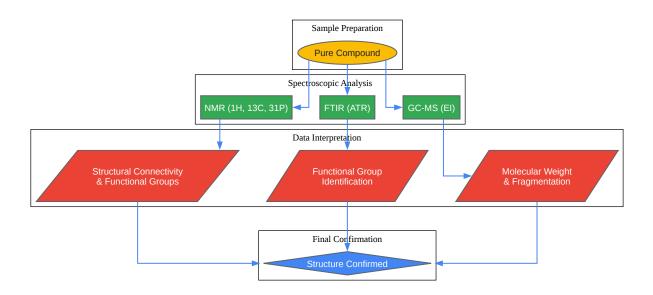


Source Temperature: 230 °C.

o Mass Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **diethyl** (**cyanomethyl**)**phosphonate**.



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Caption: Workflow for the spectroscopic characterization of an organic compound.



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References

- 1. Diethyl cyanomethylphosphonate [webbook.nist.gov]
- 2. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl cyanomethylphosphonate [webbook.nist.gov]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
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